molecular formula C9H7N3O3 B13667622 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone

1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No.: B13667622
M. Wt: 205.17 g/mol
InChI Key: WFPOBEINOOFFNB-UHFFFAOYSA-N
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Description

1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone typically involves the nitration of benzimidazole derivatives followed by acylation. One common method includes:

    Nitration: Benzimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acylation: The nitrated benzimidazole is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethanone group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethanone group under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives with additional functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactive.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(6-Nitro-1H-benzo[d]imidazol-2-yl)ethanone
  • 1-(5-Nitro-1H-benzo[d]imidazol-4-yl)ethanone
  • 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)methanone

Comparison: 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the specific positioning of the nitro and ethanone groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-(6-nitro-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C9H7N3O3/c1-5(13)7-2-6(12(14)15)3-8-9(7)11-4-10-8/h2-4H,1H3,(H,10,11)

InChI Key

WFPOBEINOOFFNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2

Origin of Product

United States

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